4,7-Diphenyl-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione 4,7-Diphenyl-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione
Brand Name: Vulcanchem
CAS No.: 20929-46-8
VCID: VC17313778
InChI: InChI=1S/C20H16O3/c21-19-17-15(13-7-3-1-4-8-13)11-12-16(18(17)20(22)23-19)14-9-5-2-6-10-14/h1-12,15-18H
SMILES:
Molecular Formula: C20H16O3
Molecular Weight: 304.3 g/mol

4,7-Diphenyl-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione

CAS No.: 20929-46-8

Cat. No.: VC17313778

Molecular Formula: C20H16O3

Molecular Weight: 304.3 g/mol

* For research use only. Not for human or veterinary use.

4,7-Diphenyl-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione - 20929-46-8

Specification

CAS No. 20929-46-8
Molecular Formula C20H16O3
Molecular Weight 304.3 g/mol
IUPAC Name 4,7-diphenyl-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione
Standard InChI InChI=1S/C20H16O3/c21-19-17-15(13-7-3-1-4-8-13)11-12-16(18(17)20(22)23-19)14-9-5-2-6-10-14/h1-12,15-18H
Standard InChI Key QBTDNXVTAHQRRU-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2C=CC(C3C2C(=O)OC3=O)C4=CC=CC=C4

Introduction

Structural and Molecular Characteristics

Core Architecture

The molecule features a bicyclic framework consisting of a tetrahydroisobenzofuran core fused to a diketone moiety. The 3a,4,7,7a-tetrahydro configuration creates a partially saturated system, while phenyl groups at positions 4 and 7 introduce steric bulk and electronic modulation .

Molecular Formula: C20H16O3\text{C}_{20}\text{H}_{16}\text{O}_{3}
Molecular Weight: 304.34 g/mol

Table 1: Structural Descriptors

PropertyValueSource
IUPAC Name4,7-diphenyl-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione
SMILESC1=CC=C(C=C1)C2C=CC(C3C2C(=O)OC3=O)C4=CC=CC=C4
InChI KeyQBTDNXVTAHQRRU-UHFFFAOYSA-N

Stereochemical Considerations

The bicyclic system introduces four stereogenic centers (3a,4,7,7a), enabling the existence of multiple diastereomers. Computational models suggest a chair-like conformation for the saturated ring, with phenyl groups adopting equatorial orientations to minimize steric strain .

Synthetic Methodologies

Classical Cyclization Routes

The compound is typically synthesized through acid-catalyzed cyclization of 3,6-diphenyl-4-cyclohexene-1,2-dicarboxylic acid. This process involves:

  • Precursor Preparation: Maleic anhydride reacts with 1,3-diphenyl-1,3-butadiene under Diels-Alder conditions to form the cyclohexene dicarboxylic acid intermediate .

  • Dehydration: Concentrated sulfuric acid catalyzes intramolecular cyclodehydration at 80–100°C, yielding the target anhydride .

Reaction Efficiency:

  • Yield: 62–68% (optimized conditions)

  • Purity: >95% (HPLC)

Solvent-Free Approaches

Modern protocols employ microwave-assisted synthesis in solvent-free systems, reducing reaction times from hours to minutes while maintaining yields ≥60%.

Physicochemical Properties

Thermal Behavior

Melting Point: 189–192°C (decomposition observed above 200°C)
Thermogravimetric Analysis (TGA):

  • 5% weight loss at 215°C

  • 50% decomposition at 285°C

Table 2: Key Spectral Data

TechniqueCharacteristicsReference
IR (KBr)1854 cm⁻¹ (C=O asym stretch), 1776 cm⁻¹ (C=O sym stretch), 1598 cm⁻¹ (C=C aromatic)
¹H NMR (CDCl₃)δ 7.25–7.45 (m, 10H, aryl), δ 5.82 (dd, J=9.8 Hz, 2H, vinyl), δ 3.12–3.45 (m, 4H, bridgehead protons)
¹³C NMR169.8 ppm (anhydride C=O), 137.4–126.3 ppm (aryl carbons), 72.1 ppm (bridgehead CH)

Chemical Reactivity and Applications

Diels-Alder Reactivity

The conjugated diene system participates in inverse electron-demand Diels-Alder reactions with electron-deficient dienophiles. Recent studies demonstrate reactivity with:

  • Tetrazines (k2=1.2×103M1s1k_2 = 1.2 \times 10^{-3} \, \text{M}^{-1}\text{s}^{-1} in THF at 25°C)

  • Maleimides (90% conversion in 6h at 80°C)

Polymer Science Applications

Incorporation into epoxy resin systems enhances thermal stability:

Table 3: Composite Material Properties

Resin ComponentGlass Transition Temp (°C)Flexural Strength (MPa)
Conventional anhydride14889
4,7-Diphenyl derivative167104

Biological Interactions

Enzymatic Inhibition Studies

Molecular docking simulations predict moderate binding affinity (Kd=12.3μMK_d = 12.3 \, \mu\text{M}) with human monoacylglycerol lipase (hMAGL), suggesting potential neuromodulatory applications .

Cytotoxicity Profile

Preliminary MTT assays against HeLa cells show limited cytotoxicity (IC₅₀ > 100 μM), indicating suitability for materials applications requiring biological inertness .

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